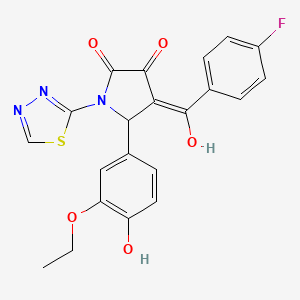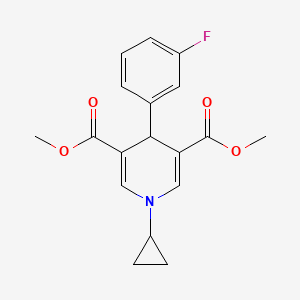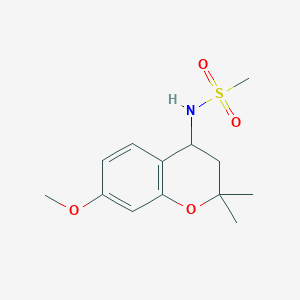![molecular formula C10H17N3O B5378747 bicyclo[3.3.1]nonan-2-one semicarbazone](/img/structure/B5378747.png)
bicyclo[3.3.1]nonan-2-one semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.3.1]nonan-2-one semicarbazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a semicarbazone derivative of bicyclo[3.3.1]nonan-2-one, which is a bicyclic ketone. Bicyclo[3.3.1]nonan-2-one semicarbazone has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 3.1]nonan-2-one semicarbazone.
Scientific Research Applications
Bicyclo[3.3.1]nonan-2-one semicarbazone has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit various biological activities, including anticonvulsant, antitumor, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]nonan-2-one semicarbazone is not fully understood. However, studies have shown that this compound exhibits its biological activities by interacting with various molecular targets in the body. For example, it has been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity. Bicyclo[3.3.1]nonan-2-one semicarbazone has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
Bicyclo[3.3.1]nonan-2-one semicarbazone has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to increase the levels of GABA in the brain, which can help to reduce seizures in individuals with epilepsy. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to exhibit antimicrobial activity against various microorganisms.
Advantages and Limitations for Lab Experiments
Bicyclo[3.3.1]nonan-2-one semicarbazone has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using simple chemical reactions. Additionally, this compound exhibits various biological activities, which makes it a useful tool for studying the mechanisms of action of various molecular targets. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for the study of bicyclo[3.3.1]nonan-2-one semicarbazone. One of the most significant directions is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including epilepsy and cancer. Therefore, further studies are needed to explore its potential use as a therapeutic agent. Additionally, the mechanism of action of this compound needs to be fully understood to develop more effective drugs based on its structure. Finally, more studies are needed to explore the potential applications of this compound in other fields of scientific research, such as materials science and nanotechnology.
Conclusion
Bicyclo[3.3.1]nonan-2-one semicarbazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Bicyclo[3.3.1]nonan-2-one semicarbazone has potential applications in medicinal chemistry, and further studies are needed to explore its potential use as a therapeutic agent. Additionally, the mechanism of action of this compound needs to be fully understood to develop more effective drugs based on its structure. Finally, more studies are needed to explore the potential applications of this compound in other fields of scientific research.
Synthesis Methods
Bicyclo[3.3.1]nonan-2-one semicarbazone can be synthesized using various methods. One of the most common methods involves the reaction of bicyclo[3.3.1]nonan-2-one with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction yields bicyclo[3.3.1]nonan-2-one semicarbazone as a white crystalline solid, which can be purified using recrystallization.
properties
IUPAC Name |
[(E)-2-bicyclo[3.3.1]nonanylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c11-10(14)13-12-9-5-4-7-2-1-3-8(9)6-7/h7-8H,1-6H2,(H3,11,13,14)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGLASWWZWZVPR-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=NNC(=O)N)C(C1)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC/C(=N\NC(=O)N)/C(C1)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5378679.png)


![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)

![N-(3-fluoro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378709.png)

![1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole](/img/structure/B5378733.png)
![ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5378741.png)
![4-[(6-methyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5378742.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5378758.png)
